molecular formula C19H15Br2N3O2 B448963 N'~1~-[(Z)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE

N'~1~-[(Z)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE

Cat. No.: B448963
M. Wt: 477.1g/mol
InChI Key: WLWWTEXEUKZLID-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-[(Z)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a dibromo-methoxyphenyl group and a pyrrolyl-benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(Z)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE typically involves a multi-step process. The initial step often includes the formation of the 3,5-dibromo-4-methoxybenzaldehyde through bromination and methoxylation reactions. This intermediate is then subjected to a condensation reaction with 2-(1H-pyrrol-1-yl)benzohydrazide under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(Z)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The dibromo groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N’~1~-[(Z)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N’~1~-[(Z)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’~1~-[(Z)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE include other benzohydrazide derivatives and compounds with similar structural motifs, such as:

  • 3,5-Dibromo-4-methoxybenzaldehyde
  • 2-(1H-Pyrrol-1-yl)benzohydrazide
  • Other dibromo-substituted aromatic compounds

Uniqueness

The uniqueness of N’~1~-[(Z)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15Br2N3O2

Molecular Weight

477.1g/mol

IUPAC Name

N-[(Z)-(3,5-dibromo-4-methoxyphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide

InChI

InChI=1S/C19H15Br2N3O2/c1-26-18-15(20)10-13(11-16(18)21)12-22-23-19(25)14-6-2-3-7-17(14)24-8-4-5-9-24/h2-12H,1H3,(H,23,25)/b22-12-

InChI Key

WLWWTEXEUKZLID-UUYOSTAYSA-N

SMILES

COC1=C(C=C(C=C1Br)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3)Br

Isomeric SMILES

COC1=C(C=C(C=C1Br)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3)Br

Canonical SMILES

COC1=C(C=C(C=C1Br)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.